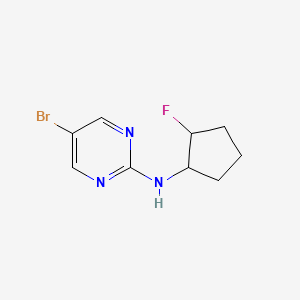

5-溴-N-(2-氟环戊基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

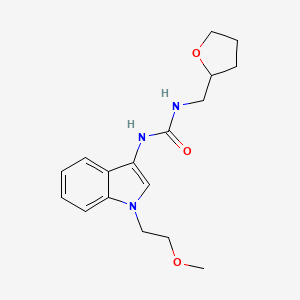

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine” consists of a pyrimidine ring with bromine and amine substitutions . The bromine and nitrogen atoms substituted to the pyrimidine ring are coplanar with the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine” include a density of 1.8±0.1 g/cm3, a boiling point of 340.7±34.0 °C at 760 mmHg, and a flash point of 159.9±25.7 °C . It also has a polar surface area of 52 Å2 and a molar volume of 94.3±3.0 cm3 .

科学研究应用

抗真菌活性

嘧啶衍生物,包括与 5-溴-N-(2-氟环戊基)嘧啶-2-胺相关的化合物,已被合成并评估其抗真菌活性。一项研究报道了 17 种新型嘧啶衍生物的合成,其中一些对几种病原体表现出显着的抗真菌活性。具体而言,化合物对茎点霉属表现出更高的抗真菌活性,一种化合物表现出优异的抗真菌活性,EC50 值为 10.5 μg/ml,超过了标准嘧菌胺 (Wu 等,2021)。

抗菌活性

另一个应用领域是抗菌剂的开发。合成了新型 5-溴-2-氯嘧啶-4-胺衍生物,并评估了其体外抗菌和抗真菌活性。一种特定化合物对所测试的病原细菌和真菌菌株表现出显着的抗菌活性 (Ranganatha 等,2018)。

抗肿瘤活性

此外,与目标结构相关的氟环戊烯基-嘧啶衍生物已在广泛的肿瘤细胞系中显示出有效的抗增殖作用,并在小鼠肿瘤异种移植模型中显示出显着的抗肿瘤活性,表明其在抗肿瘤应用中的潜力。2'-羟基的存在对于这些化合物的生物活性至关重要 (Choi 等,2012)。

新型杂环化合物的合成

该化合物及其衍生物作为新型杂环化合物合成中的关键中间体,在化学研究的各个领域都有应用。例如,已经开发出制备强效脱氧胞苷激酶抑制剂的关键中间体的有效合成方法,证明了这些化合物在合成有机化学中的多功能性 (Zhang 等,2009)。

作用机制

Target of Action

The primary targets of 5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine are Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These are the causative organisms of sleeping sickness and malaria, respectively .

Mode of Action

It is known that 2-aminopyrimidine derivatives, to which this compound belongs, exhibit antitrypanosomal and antiplasmodial activities . The compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the organisms .

Biochemical Pathways

It is likely that the compound interferes with essential biological processes in the target organisms, disrupting their life cycle and preventing disease progression .

Result of Action

The result of the action of 5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a reduction in the severity of the diseases caused by these organisms .

属性

IUPAC Name |

5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN3/c10-6-4-12-9(13-5-6)14-8-3-1-2-7(8)11/h4-5,7-8H,1-3H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSACTXVIFHKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)

![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)

![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)

![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)